

Gas chromatography-mass spectrometry (GC-MS) of 4-Formylbenzoate

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Compound of Interest

Compound Name: 4-Formylbenzoate

Cat. No.: B8722198

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Application Note: GC-MS Analysis of 4-Formylbenzoate

Introduction

4-Formylbenzoic acid (also known as 4-carboxybenzaldehyde) is a bifunctional aromatic compound containing both a carboxylic acid and an aldehyde group. Its analysis is crucial in various fields, including as an intermediate in the synthesis of pharmaceuticals and polymers. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like 4-formylbenzoic acid by GC-MS is challenging due to their low volatility and potential for thermal degradation in the GC inlet.

To overcome these challenges, a derivatization step is necessary to convert the polar functional groups into less polar, more volatile moieties.^[1] This application note describes a robust GC-MS method for the analysis of 4-formylbenzoic acid following derivatization to its methyl ester, methyl **4-formylbenzoate**. This method is suitable for researchers, scientists, and professionals in drug development and quality control.

Principle

The carboxylic acid group of 4-formylbenzoic acid is converted to a methyl ester through an esterification reaction.^[2] This process, known as derivatization, increases the volatility of the analyte, making it amenable to GC-MS analysis.^[1] The derivatized sample is then injected into

the GC-MS system, where methyl **4-formylbenzoate** is separated from other components on a capillary column and subsequently detected by a mass spectrometer. Identification is based on the compound's retention time and its unique mass spectrum, while quantification is achieved by comparing the peak area to that of a known standard.

Experimental

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the analysis. The system should be equipped with a capillary column suitable for the analysis of semi-volatile aromatic compounds.

Reagents and Standards:

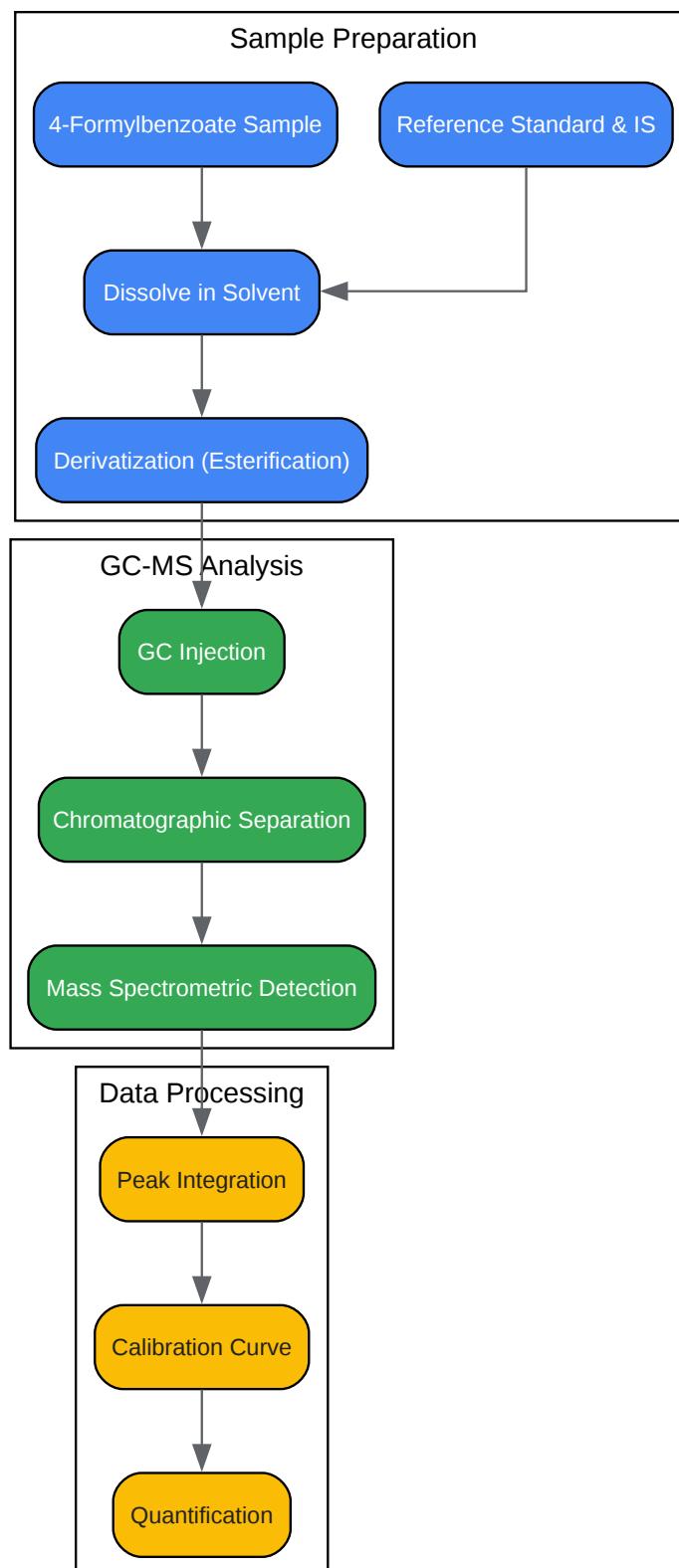
- 4-Formylbenzoic acid reference standard
- Methyl **4-formylbenzoate** reference standard[3]
- Methanol (anhydrous, HPLC grade)
- Derivatization reagent (e.g., Methanolic HCl or BF3-Methanol)
- Organic solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)
- Internal Standard (IS), e.g., Diphenyl phthalate

Data Presentation

Quantitative data for the GC-MS analysis of methyl **4-formylbenzoate** is summarized in the table below. The values are representative and may vary depending on the specific instrumentation and conditions used.

Parameter	Value	Reference
Analyte	Methyl 4-formylbenzoate	
CAS Number	1571-08-0	[4]
Molecular Formula	C ₉ H ₈ O ₃	[5]
Molecular Weight	164.16 g/mol	[5]
Typical Retention Time	10 - 15 min	[6]
Quantifier Ion (m/z)	164 (M ⁺)	[4]
Qualifier Ions (m/z)	133, 105, 77	[4] [7]
Limit of Detection (LOD)	1 - 10 µg/L	[8]
Limit of Quantitation (LOQ)	5 - 20 µg/L	[8]
Linearity (R ²)	>0.99	[8]

Experimental Workflow

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Caption: Experimental workflow for the GC-MS analysis of **4-Formylbenzoate**.

Protocols

1. Standard and Sample Preparation

- Standard Stock Solution: Accurately weigh and dissolve methyl **4-formylbenzoate** reference standard in a suitable organic solvent (e.g., dichloromethane) to prepare a stock solution of 1 mg/mL.
- Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard (e.g., diphenyl phthalate) in the same solvent.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to achieve a concentration range that brackets the expected sample concentration. Add the internal standard to each calibration standard at a constant concentration.
- Sample Preparation: Accurately weigh a known amount of the 4-formylbenzoic acid sample.

2. Derivatization Protocol (Esterification)

- Place the accurately weighed 4-formylbenzoic acid sample into a reaction vial.
- Add a known volume of the derivatization reagent (e.g., 1 mL of 2% H₂SO₄ in methanol).
- Seal the vial tightly and heat at 60-70°C for 1-2 hours to ensure complete esterification.
- Cool the reaction mixture to room temperature.
- Neutralize the excess acid with a suitable base (e.g., a saturated solution of sodium bicarbonate).
- Extract the derivatized product (methyl **4-formylbenzoate**) with an organic solvent like dichloromethane or ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate.
- Add the internal standard to the final extract at the same concentration as in the calibration standards.

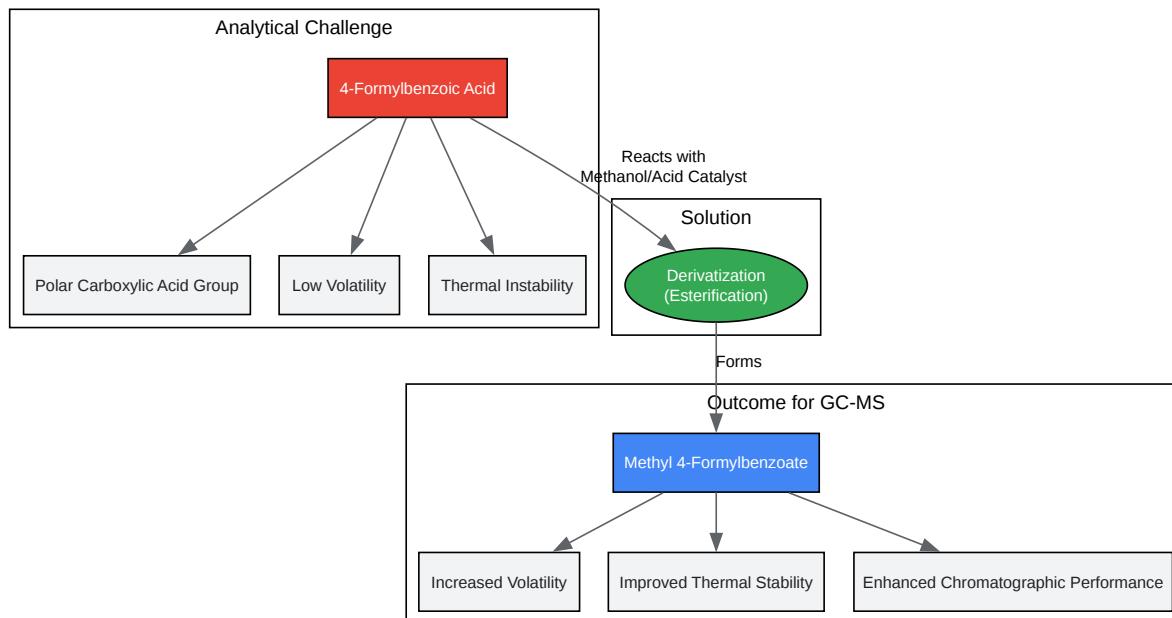
- Transfer the final solution to a GC vial for analysis.

3. GC-MS Instrumental Parameters

The following are typical GC-MS parameters and may require optimization for your specific instrument and application.

Parameter	Setting
GC System	Agilent 7890A or equivalent
Mass Spectrometer	Agilent 5975C or equivalent
Column	5% Phenyl Methyl Siloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature	250 °C
Injection Mode	Splitless (1 µL injection volume)
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Temperature Program	Initial: 70 °C, hold for 1 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line Temp	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM)
SIM Ions	m/z 164, 133, 105, 77

Signaling Pathway/Logical Relationship Diagram



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Caption: Logic diagram illustrating the rationale for derivatization.

Conclusion

The described method of esterification followed by GC-MS analysis provides a reliable and sensitive approach for the quantitative determination of 4-formylbenzoic acid. The derivatization to methyl **4-formylbenzoate** effectively enhances the compound's volatility and thermal stability, leading to improved chromatographic peak shape and detection. This application note serves as a comprehensive guide for researchers and scientists in developing and implementing GC-MS methods for the analysis of 4-formylbenzoic acid in various matrices.

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